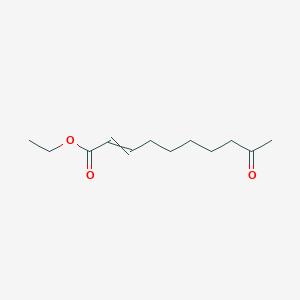
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is an organic compound that features both carbamoyl and alkenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid typically involves multi-step organic reactions. One possible route could involve the alkylation of a carbamoyl precursor with an alkenyl halide, followed by a series of functional group transformations to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The alkenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkenyl group could yield epoxides, while reduction of the carbamoyl groups could yield primary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)butanoic acid
- 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)hexanoic acid
Uniqueness
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which may confer distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
55038-14-7 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(carbamoylcarbamoyl)-2-prop-2-enylpent-4-enoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-5-10(6-4-2,8(14)15)7(13)12-9(11)16/h3-4H,1-2,5-6H2,(H,14,15)(H3,11,12,13,16) |
Clé InChI |
IFITURKHEOYYEJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC=C)(C(=O)NC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


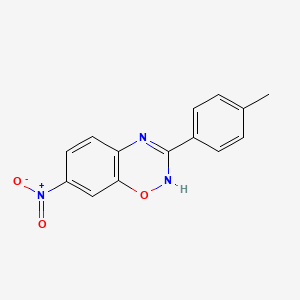
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
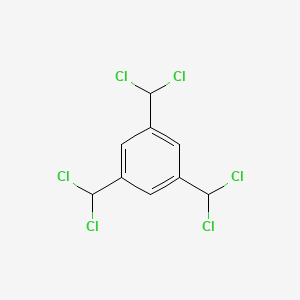
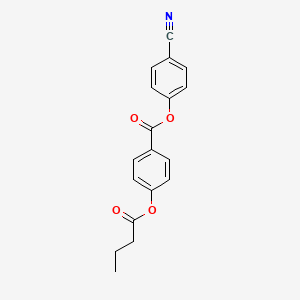

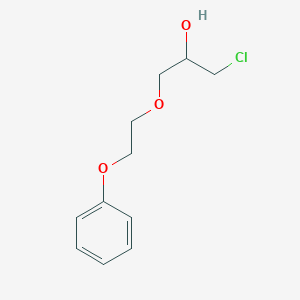
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)

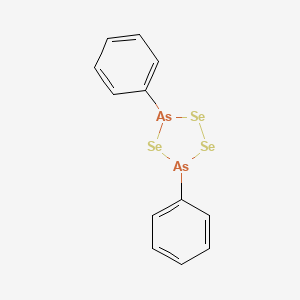
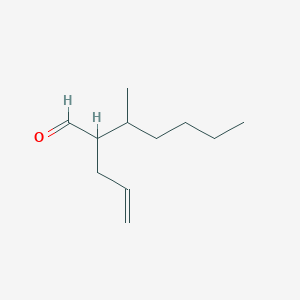

![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)

